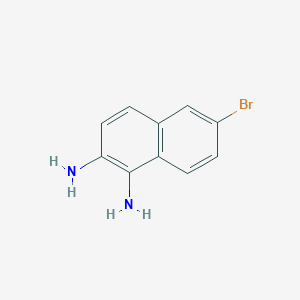

6-Bromonaphthalene-1,2-diamine

Description

Significance in Chemical Synthesis and Advanced Materials

The primary role of 6-Bromonaphthalene-1,2-diamine in the laboratory is as a chemical intermediate. The two amine groups and the bromine atom on the naphthalene (B1677914) ring are reactive sites that allow for a variety of chemical modifications.

The adjacent amine groups can readily undergo condensation reactions, a classic method for forming heterocyclic rings. This makes the compound a crucial precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry and materials science. mdpi.combham.ac.ukorganic-chemistry.org For instance, ortho-diamines are known to react with 1,2-diones to form pyrazine-based structures, which can be incorporated into larger, complex aromatic systems. acs.org

Furthermore, the bromine atom provides another point for modification. It can be replaced by other functional groups through substitution reactions or used in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. acs.org This versatility allows for the construction of elaborate molecular architectures. In the realm of advanced materials, derivatives of naphthalene diamines are explored for their potential in creating polymers and organic light-emitting diode (OLED) materials. acs.orgchemicalbook.com The rigid naphthalene core combined with the electronic properties influenced by the amino and bromo substituents can lead to materials with desirable photophysical characteristics.

Interdisciplinary Research Relevance

The applications of this compound and its derivatives extend across several scientific disciplines:

Medicinal Chemistry : Nitrogen-containing heterocycles are a cornerstone of many pharmaceutical drugs. mdpi.commdpi.com The ability to use this compound to build these structures makes it a compound of interest in the search for new therapeutic agents.

Materials Science : The compound serves as a building block for creating π-conjugated systems, which are essential for organic electronics. acs.org Derivatives of similar diamines have been incorporated into polymers and nanostructures with specific electronic and optical properties. acs.orgresearchgate.net

Biochemical Probes : The naphthalene structure is inherently fluorescent. By modifying the functional groups, scientists can create molecules that act as biochemical probes, binding to specific biomolecules like DNA and allowing for their study. acs.org

Comparative Analysis with Structurally Related Naphthalene Diamines

The properties and reactivity of this compound are best understood when compared to related naphthalene diamines. The key difference lies in the presence and position of the bromine atom.

Compared to its non-brominated counterpart, Naphthalene-1,2-diamine , the bromine atom in the 6-position has a significant electronic effect. It acts as an electron-withdrawing group, which can influence the reactivity of the amine groups and the aromatic ring. This bromine substituent also enhances the stability of the molecule and can direct the regioselectivity in subsequent reactions, offering more precise control in multi-step syntheses. In contrast, Naphthalene-1,2-diamine is more susceptible to oxidation.

When compared to other brominated isomers, the specific 1,2-diamine arrangement is crucial. This configuration allows for strong intramolecular hydrogen bonding between the two adjacent amine groups, which helps to enforce a planar structure and enhances electronic conjugation. Other isomers, such as those with a single amino group like 6-Bromo-2-aminonaphthalene , or where the diamines are not adjacent, lack this feature and thus have different structural and electronic properties. chemicalbook.com The oxidized form of the diamine, 6-Bromonaphthalene-1,2-dione , is chemically distinct; the nucleophilic diamine is used in condensation reactions, while the electrophilic dione (B5365651) is active in different types of chemical transformations.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1241377-74-1 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₉BrN₂ | lookchem.comechemi.com |

| Molecular Weight | 237.1 g/mol | sigmaaldrich.comechemi.com |

| IUPAC Name | 6-bromo-1,2-naphthalenediamine | sigmaaldrich.com |

Table 2: Comparative Overview of Related Naphthalene Compounds

| Compound Name | Key Structural Feature | Primary Distinction & Application | Source |

|---|---|---|---|

| This compound | Naphthalene with 1,2-diamine and 6-bromo groups | Versatile building block; bromine offers stability and a site for further reactions. | |

| Naphthalene-1,2-diamine | Lacks the bromine substituent | More reactive in electrophilic substitution; prone to oxidation. Used in dye synthesis. | |

| 6-Bromo-2-aminonaphthalene | Contains only one amino group | Lacks adjacent diamine functionality, altering reactivity. Used for light-emitting materials. | chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromonaphthalene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONHEFSOWWNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622398 | |

| Record name | 6-Bromonaphthalene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241377-74-1 | |

| Record name | 6-Bromonaphthalene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromonaphthalene 1,2 Diamine

Established Synthetic Routes

Traditional methods for the synthesis of 6-bromonaphthalene-1,2-diamine often involve multi-step processes that include halogenation and amination reactions. The Bucherer reaction also presents a viable, though indirect, pathway.

Halogenation and Subsequent Amination Procedures

A common and straightforward approach to synthesizing this compound involves a two-step process: the bromination of naphthalene (B1677914) followed by amination.

The initial step is the bromination of naphthalene. This is typically achieved by reacting naphthalene with bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 6-bromonaphthalene. Following the successful bromination, the subsequent amination step introduces the two amino groups. The 6-bromonaphthalene is reacted with an amine source, such as ammonia (B1221849), under conditions of high temperature and pressure to install the amino groups at the 1 and 2 positions of the naphthalene ring.

A related procedure involves the reduction of 1,6-dibromo-2-naphthol. This can be achieved using reagents like hydriodic acid, tin and hydrochloric acid, or stannous chloride with hydrochloric acid. orgsyn.org

| Starting Material | Reagents | Product | Reference |

| Naphthalene | 1. Br₂, Fe/AlBr₃ 2. NH₃, high T/P | This compound | |

| 1,6-Dibromo-2-naphthol | Hydriodic acid or Sn/HCl or SnCl₂/HCl | 6-Bromo-2-naphthol (B32079) | orgsyn.org |

Bucherer Reaction-Based Approaches for Naphthalene Amine Derivatives

The Bucherer reaction provides a versatile method for the synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org This reaction, discovered by Hans Theodor Bucherer, involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. wikipedia.org While not a direct route to this compound, it is instrumental in preparing closely related aminonaphthalene derivatives.

For instance, a practical method for preparing 6-bromo-2-aminonaphthalene derivatives involves the condensation of 6-bromo-2-naphthol with secondary amines, such as dimethylamine, in the presence of sodium metabisulfite. This reaction is typically carried out in an aqueous medium at elevated temperatures, around 150°C, for 24 hours. The resulting 6-bromo-N,N-dimethylnaphthalene-2-amine can then potentially undergo further modifications to yield the target diamine. The Bucherer reaction is noted for its utility in industrial chemistry due to its reversibility and broad applicability. wikipedia.org

| Starting Material | Reagents | Conditions | Product | Reference |

| 6-Bromo-2-naphthol | Secondary amine (e.g., dimethylamine), Sodium metabisulfite | Aqueous medium, ~150°C, 24h | 6-Bromo-N,N-dialkylnaphthalene-2-amine | |

| Naphthol | Ammonia, Sodium bisulfite | Heat | Naphthylamine | wikipedia.org |

Advanced Synthetic Modifications and Analogous Preparations

More recent developments in the synthesis of this compound and its analogs have focused on improving efficiency, scalability, and access to a wider range of derivatives. These methods often start from readily available halogenated naphthalene intermediates.

Derivatization from Related Halogenated Naphthalene Intermediates

The synthesis of this compound can be achieved starting from other halogenated naphthalene precursors. A patented industrial process, for example, utilizes 2-methoxy-6-bromo-naphthalene as a key intermediate. This compound can be synthesized by the bromination of 2-methoxynaphthalene (B124790) to 1,6-dibromo-2-methoxynaphthalene, followed by a dehalogenation step using iron. google.com The resulting 2-methoxy-6-bromo-naphthalene can then be converted to this compound through demethylation and subsequent amination steps.

Another approach involves the reduction of 6-bromo-1-nitronaphthalen-2-amine (B3231299). This reduction can be carried out using iron and ammonium (B1175870) chloride in a mixture of tetrahydrofuran (B95107) and water at 60°C, affording this compound in high yield (95%). lookchem.com

| Starting Material | Reaction Sequence | Key Reagents | Final Product | Reference |

| 2-Methoxynaphthalene | 1. Bromination 2. Dehalogenation 3. Demethylation 4. Amination | 1. Br₂ 2. Fe | This compound | google.com |

| 6-Bromo-1-nitronaphthalen-2-amine | Reduction | Fe, NH₄Cl | This compound | lookchem.com |

Development of Scale-Up and Industrial Methods

For industrial-scale production, synthetic routes are optimized for cost-effectiveness, safety, and operational simplicity. A patented industrial preparation of this compound outlines a multi-step process starting from a compound designated as "compound III". wipo.intgoogle.com

The process involves the following sequence:

Reaction of "compound III" with acetic anhydride (B1165640) in the presence of an alkali and a catalyst to form "compound IV". wipo.intgoogle.com

Nitration of "compound IV" using nitric acid in acetic acid to generate "compound V". wipo.intgoogle.com

Reduction of "compound V" using a metal reducing agent and an ammonium chloride solution to yield "compound VI". wipo.intgoogle.com

Treatment of "compound VI" with a strong acid in methanol, followed by crystallization, to afford the final product, this compound (referred to as "compound 8"). wipo.intgoogle.com

This optimized process is designed for large-scale production, utilizing commercially available reagents to reduce costs and improve ease of operation. wipo.intgoogle.com Another industrially relevant method involves the synthesis of the intermediate 2-methoxy-6-bromo-naphthalene, highlighting the importance of this precursor in large-scale manufacturing. google.com

| Step | Starting Material | Reagents | Product | Reference |

| 1 | Compound III | Acetic anhydride, alkali, catalyst | Compound IV | wipo.intgoogle.com |

| 2 | Compound IV | Acetic anhydride, nitric acid, acetic acid | Compound V | wipo.intgoogle.com |

| 3 | Compound V | Metal reducing agent, ammonium chloride solution | Compound VI | wipo.intgoogle.com |

| 4 | Compound VI | Strong acid, methanol | This compound (Compound 8) | wipo.intgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 6 Bromonaphthalene 1,2 Diamine

Fundamental Reaction Pathways

The reactivity of 6-bromonaphthalene-1,2-diamine is characterized by several fundamental pathways, including oxidation, reduction, and substitution reactions. These transformations are influenced by the electronic properties of the amino and bromo substituents on the aromatic naphthalene (B1677914) system.

Oxidation Reactions and Derived Products

The oxidation of this compound can lead to the formation of quinone derivatives. The two amino groups on the naphthalene ring make it susceptible to oxidation, which can convert them into ketone functionalities, resulting in the formation of 6-bromonaphthalene-1,2-dione. This transformation changes the electronic nature of the molecule from nucleophilic to electrophilic and redox-active. The presence of the bromine atom at the 6-position enhances the stability of the compound compared to 1,2-diaminonaphthalene, which is more prone to oxidation. The resulting quinone derivative, 6-bromonaphthalene-1,2-dione, is an electron-deficient aromatic system that can participate in reactions like Diels-Alder cycloadditions.

A significant application of the diamine functionality is its condensation with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. acgpubs.orgsapub.org This reaction is a cornerstone in the synthesis of a wide range of heterocyclic compounds. sapub.org The general mechanism involves the nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration. The reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound is a common and effective method for preparing quinoxalines. sapub.orgnih.gov Various catalysts, including phenol, can be employed to facilitate this condensation at room temperature, offering a green and efficient synthetic route. sapub.org

| Reactant | Oxidizing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | General Oxidation | 6-Bromonaphthalene-1,2-dione | |

| o-Phenylenediamine (analogous reaction) | Dimethyl oxalate | Quinoxalinedione | wikipedia.org |

Reduction Processes and Resulting Derivatives

Reduction reactions of this compound primarily target the bromo substituent. The carbon-bromine bond can be cleaved, and the bromine atom replaced with a hydrogen atom to yield naphthalene-1,2-diamine. This process effectively removes the influence of the halogen on the molecule's electronic properties and reactivity. A patented industrial method describes the reduction of a related nitro-bromo intermediate using a metal reducing agent and an ammonium (B1175870) chloride solution to produce the diamine. wipo.intgoogle.com

Another synthetic route involves the reduction of 6-bromo-1-nitronaphthalen-2-amine (B3231299) using iron and ammonium chloride in a mixture of tetrahydrofuran (B95107) and water at 60°C to produce this compound with a high yield. lookchem.com

| Reactant | Reducing Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | General Reduction | Naphthalene-1,2-diamine | |

| 6-bromo-1-nitronaphthalen-2-amine | Iron, ammonium chloride, THF/water | This compound | lookchem.com |

| 1-Bromonaphthalene (related compound) | Chromium(II) perchlorate, ethylenediamine, DMF | Naphthalene | orgsyn.org |

Nucleophilic and Electrophilic Substitution Reactivity

The reactivity of this compound in substitution reactions is dictated by the directing effects of its functional groups.

Nucleophilic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, where it can be replaced by other functional groups. For instance, in related bromonaphthalene systems, the bromine can be substituted with methoxy (B1213986) or cyano groups. researchgate.net Copper-catalyzed nucleophilic substitution of dibromoquinolines with sodium methoxide (B1231860) has been shown to yield dimethoxyquinolines. researchgate.net

Electrophilic Substitution: The two amino groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of this compound, the amino groups at positions 1 and 2 direct electrophilic substitution preferentially to position 4. This is due to the ortho/para directing nature of the amino groups. This contrasts with 2-amino-6-bromonaphthalene (B125385), where substitution is favored at positions 1 or 3. Naphthalene itself reacts more readily than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org

| Reaction Type | Position of Attack | Directing Group(s) | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic | Position 6 | -Br (leaving group) | Substituted Naphthalene-1,2-diamine | |

| Electrophilic | Position 4 | -NH2 at C1 and C2 | 4-Substituted-6-bromonaphthalene-1,2-diamine |

Catalytic Transformations and Reaction Mechanisms

Catalytic methods play a crucial role in expanding the synthetic utility of this compound, enabling the formation of complex molecular architectures through cross-coupling and amidation reactions.

Cross-Coupling Reaction Paradigms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org The bromine atom of this compound makes it a suitable substrate for such reactions. It can be coupled with various boronic acids to create biaryl compounds.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species.

Transmetalation: The organoboron compound reacts with the palladium(II) complex, transferring the organic group to the palladium center and forming a diorganopalladium(II) complex. This step typically requires a base.

Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product, regenerating the palladium(0) catalyst.

Chiral NHC-palladium complexes have been used to catalyze asymmetric Suzuki-Miyaura couplings of aryl halides with arylboronic acids, achieving good yields and moderate enantioselectivities. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are critical for achieving high yields and selectivity. researchgate.net

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound (as aryl halide) | Arylboronic acid | Pd(PPh3)4 / Base | Aryl-substituted naphthalene-1,2-diamine | libretexts.org |

| 2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] wikipedia.orgrsc.orgdiazaborine | 4-(ethoxycarbonyl)phenylboronic acid | Pd(PPh3)4 / K2CO3 | Biaryl compound | |

| Aryl Halides | Arylboronic Acids | Chiral NHC-Pd Complexes | Chiral Biaryl Compounds | researchgate.net |

Metal-Catalyzed Amidation and Imidation Reaction Systems

Metal-catalyzed amidation reactions are effective methods for forming amide bonds. Palladium-catalyzed aminocarbonylation of aryl halides is a well-established synthetic route to carboxamides. researchgate.net While direct amidation of this compound itself is less commonly documented, the amino groups can be acylated to form amides. Furthermore, the bromo-substituent can participate in metal-catalyzed C-N bond-forming reactions.

Transition metals like copper and palladium are widely used to catalyze C-N coupling reactions. beilstein-journals.org For example, the Bucherer reaction, which can be used to synthesize 2-amino-6-bromonaphthalenes from 6-bromo-2-naphthol (B32079) and secondary amines, demonstrates a pathway for forming C-N bonds on the naphthalene scaffold. acs.org

Recent advances in radical arene amination provide a direct method for synthesizing ortho-phenylenediamines. organic-chemistry.orgacs.org This approach utilizes noncovalent interactions to guide a radical cation to the ortho position of a sulfamate-protected aniline, followed by cleavage of the protecting group. organic-chemistry.orgacs.org While not directly applied to this compound, these methods highlight modern strategies for C-N bond formation that could potentially be adapted.

| Reaction Type | Metal Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Aminocarbonylation | Palladium | Aryl Halide, Amine, CO | Carboxamide | researchgate.net |

| Bucherer Reaction (C-N bond formation) | - | 6-bromo-2-naphthol, Secondary Amine | 2-Amino-6-bromonaphthalene | acs.org |

| Radical Arene Amination | Iron | Sulfamate-protected aniline, Aminating agent | ortho-Phenylenediamine | organic-chemistry.org |

Applications in Organic Synthesis and Functional Material Design

Role as a Key Synthetic Building Block

6-Bromonaphthalene-1,2-diamine serves primarily as a foundational intermediate for the construction of more complex organic molecules. The strategic placement of its functional groups—two nucleophilic amines at the 1- and 2-positions and a bromine atom at the 6-position—allows for a wide array of chemical transformations. The bromine atom, in particular, enhances the molecule's stability and helps direct the regioselectivity of subsequent reactions, while the diamine moiety is primed for cyclization and condensation reactions.

The compound's bifunctionality is central to its role as a versatile building block. The vicinal diamine groups can readily react with various electrophiles to form new ring systems, while the bromo-substituent provides a reactive handle for carbon-carbon or carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions. acs.org This dual reactivity allows for the stepwise and controlled assembly of intricate molecular architectures.

A notable example is its utility in the synthesis of derivatives of Dialkylaminonaphthylpyridinium (DANPY), a class of biocompatible chromophores. acs.org The synthesis of these complex dyes, which possess a "push-pull" electronic structure, can utilize the 6-bromo-naphthalene scaffold as a starting point. acs.org The bromine atom facilitates Suzuki coupling reactions to introduce further structural diversity, highlighting the compound's value in constructing elaborate functional molecules. acs.org

The principal reactions that this compound can undergo include:

Oxidation: The amine groups can be oxidized to form quinones.

Reduction: The bromine atom can be removed via reduction.

Substitution: The bromine atom is susceptible to nucleophilic substitution or can participate in cross-coupling reactions. acs.org

Condensation: The 1,2-diamine moiety is ideal for forming heterocyclic rings. beilstein-journals.orgrsc.org

The ortho-diamine functionality of this compound is particularly well-suited for the synthesis of fused heterocyclic compounds. This structural motif is a direct precursor to N-arylbenzimidazoles, a significant class of heterocycles. beilstein-journals.orgrsc.org The synthesis involves a condensation reaction between the diamine and various carbonyl-containing compounds, such as aldehydes or multicarbonyl compounds, often promoted by an acid catalyst. beilstein-journals.orgrsc.org

The resulting benzimidazole (B57391) core can be found in numerous biologically active molecules and functional materials. The presence of the bromine atom on the naphthalene (B1677914) ring provides a subsequent opportunity for functionalization, allowing chemists to modify the properties of the final heterocyclic product. acs.org This makes this compound a strategic intermediate, enabling a two-stage approach to complex heterocyclic targets: first, the formation of the core heterocycle, and second, the diversification of the molecular periphery via reactions at the bromine site.

Table 1: Heterocyclic Synthesis via this compound Analogs

| Reactant 1 | Reactant 2 | Product Class | Reaction Type | Ref |

|---|---|---|---|---|

| N¹-(aryl)benzene-1,2-diamines | Multicarbonyl Compounds | N-Arylbenzimidazoles | Condensation / Heteroannulation | beilstein-journals.org, rsc.org |

| 2-Amino-6-bromonaphthalene (B125385) | 1,4-Dichlorobutane | 1-(6-Bromo-2-naphthyl)pyrrolidine | N,N-Dialkylation | acs.org |

Bromo-organic compounds are important intermediates in the production of both pharmaceuticals and agrochemicals. cymitquimica.comsci-hub.se The this compound scaffold is of interest in medicinal chemistry due to its intrinsic structural features. The naphthalene ring system is a common motif in drug design, and the diamine functionality is a precursor to heterocycles like benzimidazoles, which are prevalent in many pharmaceutical agents. beilstein-journals.orgrsc.org Chemical suppliers often categorize the compound and its dihydrochloride (B599025) salt as a pharmaceutical intermediate. bldpharm.comechemi.com While specific, publicly disclosed syntheses of commercial drugs starting directly from this compound are not prevalent, its potential is inferred from its structural relationship to known bioactive scaffolds and its utility in building molecular complexity.

A sophisticated application of this compound analogs is in the field of asymmetric synthesis, specifically for constructing axially chiral atropisomers. snnu.edu.cnnih.gov Atropisomers are stereoisomers resulting from restricted rotation around a single bond, and their controlled synthesis is a significant challenge in modern organic chemistry. nih.gov

The synthesis of axially chiral N-arylbenzimidazoles has been achieved using N¹-(aryl)benzene-1,2-diamines, which share the key reactive moiety with this compound. beilstein-journals.orgrsc.org In these reactions, a chiral catalyst, such as a chiral phosphoric acid (CPA), mediates the condensation of the diamine with a carbonyl compound. beilstein-journals.org The catalyst creates a chiral environment that directs the formation of one atropisomer over the other, leading to products with high enantioselectivity. beilstein-journals.orgrsc.org This process often involves a central-to-axial chirality conversion, where the stereochemistry is set during the ring-forming aromatization step. rsc.org The development of these methods provides access to novel, enantiopure ligands and potential drug candidates featuring a C-N stereogenic axis. snnu.edu.cnnih.gov

Advanced Material Science Applications

The unique electronic properties of conjugated aromatic systems make them central to the field of organic electronics. mdpi.com Bromonaphthalene derivatives are recognized as building blocks for small-molecule organic semiconductors and optoelectronic materials. chemscene.com The electronic characteristics of these materials, such as their HOMO/LUMO energy levels and bandgap, can be finely tuned through chemical modification, including the addition of substituents like bromine and amine groups. mdpi.com

This compound and its derivatives are relevant to this field. For instance, its dihydrochloride salt is listed by suppliers as an organic monomer for Covalent Organic Frameworks (COFs) and as an electronic material. bldpharm.com Furthermore, the core structure is related to DANPY dyes, which exhibit significant first hyperpolarizability, a property crucial for nonlinear optical (NLO) applications. acs.org The "push-pull" nature of these dyes, where an electron-donating group (like an aminonaphthyl group) is conjugated with an electron-accepting group, is a key design principle for NLO chromophores and other optoelectronic materials. acs.org The synthesis of such materials often relies on building blocks like bromonaphthalenes to enable the necessary coupling reactions to assemble the final conjugated system. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉BrN₂ |

| This compound dihydrochloride | C₁₀H₁₁BrCl₂N₂ |

| 6-Bromo-2-naphthalenecarboxylic acid | C₁₁H₇BrO₂ |

| 1-Bromonaphthalene | C₁₀H₇Br |

| 2-Amino-6-bromonaphthalene | C₁₀H₈BrN |

| 1-(6-Bromo-2-naphthyl)pyrrolidine | C₁₄H₁₄BrN |

| Pyridine 4-boronic acid | C₅H₆BNO₂ |

| 4-(6-(Pyrrolidin-1-yl)naphthalene-2-yl)pyridine | C₁₉H₁₈N₂ |

| N-Arylbenzimidazoles | Varies |

Engineering Functional Surfaces and Bioconjugation Strategies

The unique molecular architecture of this compound, featuring a nucleophilic ortho-diamine moiety, a versatile brominated aromatic ring, and a planar naphthalene core, makes it a highly promising building block for the sophisticated design of functional surfaces and advanced bioconjugation strategies. These functionalities can be leveraged independently or in concert to facilitate covalent attachment, post-immobilization modification, and non-covalent interactions with a variety of substrates.

The ortho-diamine group offers a primary route for direct covalent immobilization onto surfaces. This can be achieved by reacting the amine groups with surfaces functionalized with complementary electrophiles. For instance, one of the amino groups can form a stable amide bond with a surface presenting carboxylic acid groups, a common strategy for modifying self-assembled monolayers (SAMs) on gold or silica (B1680970) surfaces. researchgate.net Furthermore, ortho-phenylenediamines are known to react with surface-bound aldehydes to form stable and often fluorescent benzimidazole linkages, providing both a conjugation and a reporting function. rsc.org

Another powerful strategy involving the diamine moiety is electropolymerization. Like other phenylenediamines, this compound can be expected to form a thin, adherent, and conductive polymer film on electrode surfaces (e.g., glassy carbon, gold) via cyclic voltammetry. researchgate.netresearchgate.net This process creates a poly(6-bromo-1,2-diaminonaphthalene) film, effectively coating the surface with a functional layer that presents accessible bromo groups for subsequent chemical modifications. Such polymer films are valuable in the fabrication of biosensors, where they can serve as a matrix for enzyme or DNA immobilization. researchgate.netdergipark.org.tr

The bromine atom on the naphthalene ring is a key feature for orthogonal and post-immobilization functionalization. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgwikipedia.org This allows for the covalent attachment of a vast array of molecules, including those bearing boronic acids or their esters. Once the this compound molecule is anchored to a surface via its diamine group, the bromo- substituent can be used to introduce secondary functionalities, such as reporter molecules, targeting ligands, or biomolecules. This two-step approach enables the creation of complex, multifunctional surface architectures. The reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for delicate bioconjugation tasks. rsc.orgacs.org

The following table outlines representative conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, which are applicable for the modification of surface-immobilized this compound.

rsc.orgacs.org| Parameter | Reagent/Condition | Typical Range/Value | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, CataXCium A Pd G3 | 2-10 mol% | |

| Ligand | (if not pre-complexed, e.g., SPhos) | 4-12 mol% |

Beyond covalent strategies, the planar, aromatic naphthalene core of the molecule can facilitate non-covalent immobilization onto graphitic surfaces such as graphene and carbon nanotubes through π-π stacking interactions. sit.edu.cnacs.orgrsc.org This provides a reversible and less disruptive method for surface modification. A multi-modal approach can be envisioned where the molecule is initially adsorbed via π-π stacking, followed by a covalent reaction through either the diamine or bromo group to create a more permanent linkage.

Coordination Chemistry of 6 Bromonaphthalene 1,2 Diamine

Ligand Design and Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. 6-Bromonaphthalene-1,2-diamine is a bidentate ligand, meaning it can form two bonds to a central metal ion.

Chelation Behavior of the Diamine Moiety

The 1,2-diamine functionality of this compound is the primary site for metal coordination. The two adjacent amino groups can bind to a single metal center, forming a stable five-membered chelate ring. academie-sciences.fr This chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands, an observation known as the chelate effect. academie-sciences.fr The formation of this stable ring is a driving force in the complexation of this ligand with various transition metals. bingol.edu.trlibretexts.org

The geometry of the naphthalene (B1677914) backbone imposes a degree of rigidity on the ligand, influencing the bite angle of the chelating diamine. This structural constraint can affect the preferred coordination geometry around the metal center. For instance, the fixed distance and orientation of the two nitrogen donor atoms can favor the formation of specific stereoisomers of the resulting complex.

Influence of Bromine Substituent on Coordination Properties

The presence of the bromine atom at the 6-position of the naphthalene ring introduces several important electronic and steric effects that modulate the coordination properties of the diamine ligand.

Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the electron density on the naphthalene ring system and, consequently, the basicity of the amino groups. This electronic perturbation can affect the strength of the coordinate bonds formed with the metal center. whiterose.ac.uk A decrease in electron density on the nitrogen atoms may lead to weaker metal-ligand bonds compared to an unsubstituted naphthalene-1,2-diamine ligand.

Catalytic Applications of Metal-Diamine Complexes

Metal complexes derived from diamine ligands are widely recognized for their catalytic activity in a variety of organic transformations. ias.ac.innih.gov The combination of a metal center and a carefully designed diamine ligand can create a highly efficient and selective catalyst. acs.org Complexes of this compound are explored for their potential in catalysis, leveraging the unique features of this ligand.

The catalytic activity of these complexes is often centered around the metal ion, which can exist in various oxidation states and facilitate reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. sysrevpharm.orgnih.govconscientiabeam.com The diamine ligand plays a crucial role in stabilizing the metal center and tuning its reactivity. nih.gov The electronic properties imparted by the bromo-substituted naphthalene backbone can influence the redox potential of the metal, thereby affecting its catalytic efficiency. whiterose.ac.uk

For example, palladium complexes of diamine ligands have been successfully employed as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net The diamine ligand helps to stabilize the active palladium species and facilitate the catalytic cycle. The electronic nature of the this compound ligand could potentially modulate the reactivity and selectivity of such catalytic systems.

Below is a table summarizing the types of catalytic reactions where metal-diamine complexes are often employed:

| Catalytic Reaction | Metal Center Example | Role of Diamine Ligand |

| Oxidation | Manganese, Cobalt | Stabilizes high-valent metal species, influences selectivity. |

| Reduction | Rhodium, Iridium | Creates a chiral environment for asymmetric reductions. |

| Cross-Coupling | Palladium, Nickel | Enhances catalyst stability and solubility, influences reaction rate. researchgate.netnih.gov |

| Polymerization | Nickel, Titanium | Controls polymer chain growth and stereochemistry. ias.ac.in |

Bio-Coordination Chemistry and Biomimetic Studies

Bio-coordination chemistry is the study of metal ions in biological systems. wordpress.com Many essential biological processes rely on metalloenzymes, where a metal ion is coordinated to amino acid residues within a protein. conscientiabeam.com The study of small molecule coordination complexes can provide valuable insights into the function of these complex biological systems.

Complexes of this compound can serve as structural or functional models for the active sites of metalloenzymes. conscientiabeam.com The diamine moiety can mimic the coordination of two amino acid residues to a metal center. By studying the reactivity and spectroscopic properties of these model complexes, researchers can better understand the mechanisms of their biological counterparts.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of 6-Bromonaphthalene-1,2-diamine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Based on data for similar bromonaphthalene derivatives, the carbon atoms of the naphthalene (B1677914) ring are expected to resonate in the range of approximately δ 106-150 ppm. acs.org The carbon atoms bonded to the amino groups (C1 and C2) and the bromine atom (C6) would show characteristic shifts influenced by the electron-donating and electron-withdrawing nature of these substituents, respectively.

A summary of expected NMR data based on analogous compounds is presented below:

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.0 - 8.0 | Aromatic protons on the naphthalene ring. |

| ¹H | Broad signal | Protons of the two amine (-NH₂) groups. |

| ¹³C | 100 - 150 | Carbon atoms of the naphthalene ring system. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the naphthalene ring would give rise to several bands between 1400 and 1650 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region. Finally, a band corresponding to the C-Br stretching vibration would be present in the lower frequency region, typically below 800 cm⁻¹. For a related compound, 2-acetyl-6-bromonaphthalene, characteristic IR peaks were observed at 1670, 1623, and several other frequencies corresponding to its specific structure. prepchem.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. While specific Raman data for this compound is scarce, studies on related molecules like 2-bromonaphthalene (B93597) have utilized nanosecond time-resolved resonance Raman spectra to investigate its excited states. chemicalbook.in

A table summarizing the expected IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1650 |

| Amine | C-N Stretch | 1250 - 1350 |

| Bromoalkane | C-Br Stretch | < 800 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. neu.edu.tr

For this compound (C₁₀H₉BrN₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 236 g/mol , calculated with the most common isotopes). A characteristic feature would be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. neu.edu.tr

The fragmentation of the molecular ion would likely involve the loss of the bromine atom or cleavage related to the amine groups. The α-cleavage, common for amines, could lead to the formation of stable ions by breaking the bond adjacent to the C-N bond. libretexts.org High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition. For instance, the HRMS data for a related derivative, 6-Bromo-N,N-dimethylnaphthalene-2-amine, showed a calculated m/z of 250.0231 for C₁₂H₁₃BrN⁺ (M+1), with a found value of 250.0233. acs.org

| Ion | Expected m/z | Significance |

| [M]⁺ | ~236 | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | ~238 | Molecular ion containing ⁸¹Br |

| [M-Br]⁺ | ~157 | Loss of the bromine atom |

| Further Fragments | Various | Dependent on the specific fragmentation pathways |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of a molecule, which are governed by its electronic structure and the transitions between electronic states.

UV-Vis Absorption Spectroscopy: The extended π-conjugated system of the naphthalene core in this compound is expected to give rise to strong absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The presence of the electron-donating amino groups and the electron-withdrawing bromine atom can influence the position and intensity of these absorption bands. Naphthalimide derivatives, for example, show a broad absorption band in the visible range, which is attributed to a π-π* transition. researchgate.net

Fluorescence Spectroscopy: Many naphthalene derivatives are known to be fluorescent. The fluorescence emission of this compound would occur at a longer wavelength than its absorption (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can be influenced by the substituents on the naphthalene ring. Studies on tetraarylnaphthidines have shown them to be highly fluorescent with quantum yields up to 68%. nih.gov The photophysical properties, including absorption and emission maxima, are often solvent-dependent. nih.gov

A summary of expected photophysical properties is provided below:

| Property | Expected Observation |

| UV-Vis Absorption (λ_max) | Absorption bands in the UV-Vis region due to π-π* transitions. |

| Fluorescence Emission (λ_em) | Emission at a longer wavelength than absorption. |

| Stokes Shift | The difference between the emission and absorption maxima. |

| Quantum Yield | Variable, influenced by molecular structure and environment. |

X-ray Diffraction and Crystallographic Studies

X-ray diffraction on a single crystal of a compound provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While specific crystallographic data for this compound was not found in the provided search results, analysis of analogous brominated naphthalene derivatives suggests that they often crystallize in monoclinic or triclinic crystal systems. The solid-state packing is typically characterized by π-π stacking interactions between the aromatic rings of adjacent molecules, with separations in the range of 3.4–3.7 Å. Additionally, hydrogen bonding involving the amino groups (N–H···N or N–H···Br) would play a significant role in stabilizing the crystal lattice, with typical bond lengths between 2.8 and 3.1 Å. The bromine atom may also participate in halogen bonding.

| Parameter | Expected Value/Observation |

| Crystal System | Likely monoclinic or triclinic. |

| Space Group | Common examples include P2₁/c or P-1. |

| Intermolecular Interactions | π-π stacking, hydrogen bonding, halogen bonding. |

| π-π Stacking Distance | ~3.4–3.7 Å |

| Hydrogen Bond Lengths | ~2.8–3.1 Å |

Computational Chemistry and Theoretical Modeling of 6 Bromonaphthalene 1,2 Diamine

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying medium-sized organic molecules.

DFT calculations are employed to optimize the molecular geometry of 6-bromonaphthalene-1,2-diamine and to compute its electronic properties. These calculations reveal the distribution of electrons within the molecule, which is key to predicting its reactivity. The planar naphthalene (B1677914) core provides a rigid framework, while the substituents—two amino groups and a bromine atom—dictate the electronic landscape.

DFT studies show that the amino groups at positions 1 and 2 act as electron-donating groups, increasing the electron density of the aromatic π-system through resonance. Conversely, the bromine atom at position 6 primarily exerts an electron-withdrawing inductive effect. This electronic push-pull system creates distinct regions of electron density, influencing where the molecule might react with electrophiles or nucleophiles.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would likely show negative potential around the nitrogen atoms and a more positive region near the bromine atom and the amine hydrogens.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative, based on typical results for similar aromatic amines and serve as an example of data generated from DFT calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.1 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 4.1 eV | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red (negative) near N atoms; Blue (positive) near -NH₂ hydrogens. | Predicts sites for non-covalent interactions and electrophilic/nucleophilic attack. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). faccts.demdpi.com By calculating the energies of electronic excited states and the probabilities of transitions to them (oscillator strengths), TD-DFT can predict the wavelength of maximum absorption (λmax). gaussian.comacs.org For this compound, the electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. The electron-donating amino groups are likely to cause a red shift (bathochromic shift) in the absorption bands compared to unsubstituted naphthalene. acs.org

DFT can also be used to simulate vibrational spectra (Infrared and Raman). researchgate.net After geometry optimization, a frequency calculation yields the vibrational modes of the molecule. These simulated frequencies can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrations, such as N-H stretching of the amino groups, C-N stretching, and C-Br stretching.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 2: Simulated Spectroscopic Data for this compound (Note: These values are representative examples of what would be obtained from quantum chemical simulations.)

| Spectrum | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| UV-Vis (TD-DFT) | λmax | ~350 nm | π → π* transition |

| IR (DFT) | Vibrational Frequency | ~3400-3500 cm⁻¹ | Asymmetric/Symmetric N-H stretch |

| IR (DFT) | Vibrational Frequency | ~1300 cm⁻¹ | C-N stretch |

| IR (DFT) | Vibrational Frequency | ~650 cm⁻¹ | C-Br stretch |

| ¹³C NMR (GIAO) | Chemical Shift | ~140-145 ppm | C1/C2 carbons attached to -NH₂ |

| ¹H NMR (GIAO) | Chemical Shift | ~4.5-5.5 ppm | -NH₂ protons |

Molecular Dynamics and Conformational Analysis

While the fused naphthalene ring system is rigid, the two adjacent amino groups have rotational freedom around their C-N bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the stability of different conformers. aip.orgnih.govnih.gov

MD simulations model the movement of atoms by solving Newton's equations of motion, taking into account a force field that describes the intramolecular and intermolecular forces. rsc.org For this compound, MD simulations would reveal the preferred orientations of the amino groups and how they are influenced by factors like intramolecular hydrogen bonding between the adjacent -NH₂ groups.

Conformational analysis, often performed in conjunction with DFT calculations, can identify the most stable (lowest energy) conformers. researchgate.net For this molecule, different arrangements of the amine hydrogens (e.g., syn vs. anti orientation relative to each other) would be investigated. The relative energies of these conformers determine their population at a given temperature. Understanding the accessible conformations is crucial as the three-dimensional shape of the molecule can affect its ability to bind to biological targets or pack in a crystal lattice. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. Since this compound is a key intermediate in the synthesis of more complex molecules, understanding its reaction pathways is of great interest. wipo.int DFT can be used to model chemical reactions, such as the final steps in its synthesis (e.g., amination) or its subsequent use in forming heterocyclic systems. acs.org

A key goal is to locate the transition state (TS) for a given reaction step. libretexts.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ucsb.edu By calculating the geometry and energy of the reactants, transition state, and products, the activation energy (Ea) can be determined. mdpi.com

For example, theoretical modeling could be applied to study the mechanism of C-Br bond cleavage or nucleophilic substitution at the bromine-bearing carbon. mdpi.com It could also be used to investigate the cyclization reactions that the two adjacent amino groups can undergo with other reagents. The calculated activation energies can help predict reaction rates and explain why certain products are formed preferentially.

Table 3: Example of a Theoretical Reaction Pathway Analysis: Electrophilic Aromatic Substitution (Note: This is a hypothetical example illustrating the type of data generated for a reaction involving this compound.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Significance |

| Reactants | This compound + E⁺ | 0 | Reference energy level |

| Transition State 1 | [TS for attack at C4] | +15 | Activation barrier for substitution at position 4 |

| Intermediate 1 | Sigma complex at C4 | -5 | Stability of the intermediate |

| Transition State 2 | [TS for attack at C5] | +22 | Activation barrier for substitution at position 5 |

| Intermediate 2 | Sigma complex at C5 | +2 | Stability of the intermediate |

This analysis would suggest that substitution at the C4 position is kinetically favored due to a lower activation barrier.

Biological Activity and Medicinal Chemistry Research Avenues

Pharmacological Modulating Effects and Cellular Interactions

The pharmacological potential of 6-Bromonaphthalene-1,2-diamine and its derivatives has been primarily investigated in the areas of anticancer and antimicrobial research. The presence of the bromine atom and the reactive diamine groups allows for diverse chemical modifications, leading to compounds with a range of biological effects.

Anticancer Potential and Mechanisms of Action

Naphthalene (B1677914) derivatives, in general, are recognized for their anticancer properties. nih.gov The introduction of a bromine atom and other functional groups onto the naphthalene scaffold can significantly influence this activity. Research into compounds structurally related to this compound has shed light on their potential mechanisms of action against cancer cells.

Derivatives of this compound are being explored for their ability to induce programmed cell death, known as apoptosis, in cancer cells. For instance, a chalcone (B49325) derivative incorporating a bromo-substituted naphthalene moiety, (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one, has been shown to trigger apoptosis in MCF-7 breast cancer cells. researchgate.net The mechanism of this apoptosis induction involves the activation of key executioner proteins, caspase-9 and caspase-3. researchgate.net Furthermore, some naphthalene derivatives exert their cytotoxic effects by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Studies on other naphthalene-based compounds have demonstrated the ability to arrest the cell cycle, preventing cancer cells from proliferating. For example, certain naphthalene-substituted triazole derivatives have been found to cause cell cycle arrest in the S phase in MDA-MB-231 breast cancer cells.

The anticancer activity of quinone derivatives of naphthalene has also been a subject of investigation. A study on 2-bromo-substituted naphthalene-1,4-dione analogues revealed their cytotoxic effects against the HEC1A endometrial cancer cell line. The potency of these compounds, as indicated by their IC50 values, highlights the importance of the bromo-substitution.

Table 1: Cytotoxicity of 2-bromo-substituted Naphthalene-1,4-dione Analogues against HEC1A Cancer Cells

| Compound | IC50 (μM) |

|---|---|

| 8 | 9.55 |

| 9 | 4.16 |

| 10 | 1.24 |

Data sourced from a study on the design and biological evaluation of naphthalene-1,4-dione analogues. rsc.org

Antimicrobial Activities and Target Identification

The naphthalene scaffold is a key feature in several known antimicrobial drugs. ijpsjournal.comrasayanjournal.co.in Derivatives of this compound have been synthesized and evaluated for their potential to combat microbial infections. The lipophilic nature of the naphthalene ring is thought to enhance the penetration of these compounds through biological membranes, a crucial step for antimicrobial efficacy. ijpsjournal.com

Research has demonstrated that the introduction of a bromine atom into various molecular frameworks can enhance antimicrobial activity. For example, a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a 6-bromonaphthalene moiety have been synthesized and investigated for their antimicrobial properties. researchgate.net While specific microbial targets for this compound itself are not yet fully elucidated, related compounds offer insights. Some naphthalene derivatives are believed to exert their antimicrobial effects by inhibiting essential enzymes in microorganisms. For instance, certain synthetic peptides containing a naphthalene group have shown high antimicrobial activity. researchgate.net

Role as Biochemical Probes and Biological Ligands

The fluorescent properties of naphthalene derivatives make them valuable tools in biochemistry. Diaminonaphthalene compounds, in particular, can act as fluorescent probes for the detection and quantification of various biologically relevant molecules. sigmaaldrich.commedchemexpress.comtcichemicals.com For instance, 2,3-Diaminonaphthalene is a well-known fluorescent probe used to determine the levels of nitrite (B80452), nitrate, and selenium in biological samples. sigmaaldrich.com It reacts with nitrite to form a highly fluorescent product, 2,3-naphthotriazole. medchemexpress.com This principle has been applied to develop ratiometric fluorescent probes for detecting methylglyoxal, a compound linked to diabetes. nih.gov

While specific applications of this compound as a biochemical probe are still emerging, its structural similarity to other fluorescent diaminonaphthalenes suggests its potential in this area. The presence of the diamine groups allows for its use in derivatization reactions to label and detect specific analytes. Furthermore, the ability of this compound to bind to biomolecules like proteins and nucleic acids makes it a candidate for the development of new biological ligands. The bromine substituent can also be exploited for further chemical modifications to create more specific and sensitive probes. For example, 6-Bromoacetyl-2-dimethylaminonaphthalene (BADAN) is a commercially available fluorescent label. mybiosource.com

Structure-Activity Relationship (SAR) Studies and Drug Design Implications

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental to drug design. For derivatives of this compound, SAR studies have provided valuable insights for developing more potent and selective therapeutic agents.

In the context of anticancer activity, the position and nature of substituents on the naphthalene ring are critical. For example, in a series of N-benzoyl-N'-naphthylthiourea derivatives, the anticancer activity was found to be influenced by lipophilic and electronic properties. atlantis-press.com A quantitative structure-activity relationship (QSAR) model for these compounds highlighted the importance of these parameters for their inhibitory activity against the VEGFR2 receptor, a key target in cancer therapy. atlantis-press.com Similarly, for a series of xanthone (B1684191) derivatives, QSAR analysis revealed that the net atomic charge at specific carbon atoms and the lipophilicity (logP) were significant contributors to their cytotoxic activity. nih.gov

For antimicrobial agents, the presence of specific functional groups on the naphthalene scaffold has been shown to be crucial for activity. In one study of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of 3,4,5-trimethoxy and 2,4-dichloro groups on a benzylidene amino segment was found to be important for their antibacterial and antifungal effects. ijpsjournal.com These findings underscore the potential for targeted modifications of the this compound scaffold to optimize its biological activity for specific therapeutic applications. ossila.com

Asymmetric Synthesis of Chiral 1,2-Diamine Units in Bioactive Compounds

Chiral 1,2-diamines are crucial building blocks in the synthesis of many biologically active compounds and are widely used as chiral ligands in asymmetric catalysis. ajchem-b.comrsc.org The development of methods for the asymmetric synthesis of these diamine units is therefore of great importance in medicinal chemistry.

Various catalytic methods have been developed for the synthesis of enantioenriched 1,2-diamines. rsc.org These include the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org Chiral ligands, often containing diamine motifs themselves, are employed to control the stereochemistry of these reactions. For example, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have proven effective in the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com

While the direct asymmetric synthesis of bioactive compounds starting from this compound is an area for future exploration, the chiral 1,2-diamine unit it contains is a valuable synthon. It can be envisioned that resolution of racemic this compound or its asymmetric synthesis would provide access to enantiomerically pure building blocks. These chiral diamines could then be incorporated into more complex molecules with potential therapeutic applications or used as chiral ligands to catalyze other important asymmetric transformations. skku.edunih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.